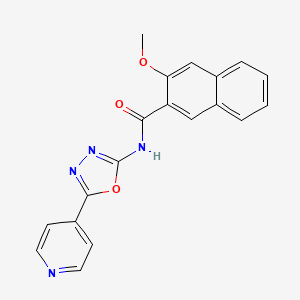
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide
説明
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its various biochemical and physiological effects. In We will also discuss the future directions for research on this compound.
作用機序
The mechanism of action of 3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide involves the inhibition of the mitochondrial electron transport chain. This compound has been shown to disrupt the mitochondrial membrane potential and induce the release of cytochrome c, leading to the activation of caspases and subsequent apoptosis in cancer cells. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide in lab experiments is its high specificity towards zinc ions. This compound has been shown to exhibit minimal interference from other metal ions, making it a promising candidate for the development of new zinc ion sensors. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential applications in certain areas of research.
将来の方向性
There are several future directions for research on 3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide. One area of research is the development of new zinc ion sensors based on this compound. Future studies may focus on optimizing the structure of this compound to improve its sensitivity and selectivity towards zinc ions.
Another area of research is the development of new anti-cancer agents based on this compound. Future studies may focus on optimizing the structure of this compound to improve its potency and selectivity towards cancer cells. Additionally, future studies may explore the potential of this compound as a combination therapy with other anti-cancer agents.
Conclusion
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential as a fluorescent probe for the detection of zinc ions in biological systems and as an anti-cancer agent. While this compound exhibits several advantages for lab experiments, its potential toxicity may limit its potential applications in certain areas of research. Future studies may focus on optimizing the structure of this compound to improve its sensitivity, selectivity, and potency towards its various applications.
科学的研究の応用
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has been shown to exhibit high sensitivity and selectivity towards zinc ions, making it a promising candidate for the development of new zinc ion sensors.
Another area of research for this compound is its potential as an anti-cancer agent. Studies have shown that 3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.
特性
IUPAC Name |
3-methoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-25-16-11-14-5-3-2-4-13(14)10-15(16)17(24)21-19-23-22-18(26-19)12-6-8-20-9-7-12/h2-11H,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIHYFAAVUSOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-2-naphthamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



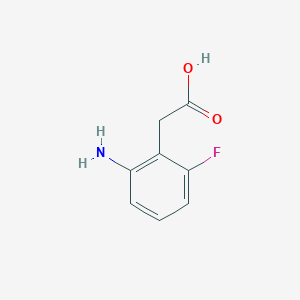
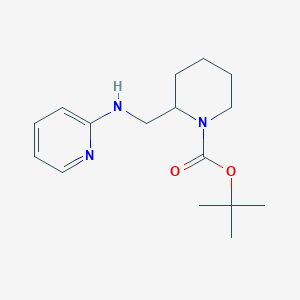

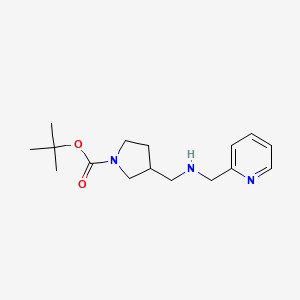
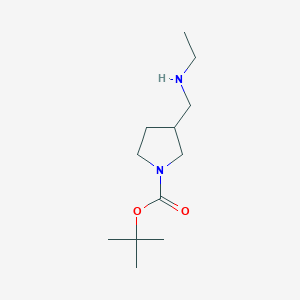
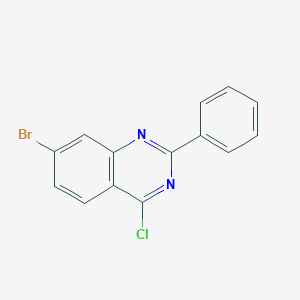
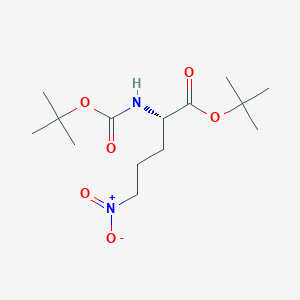

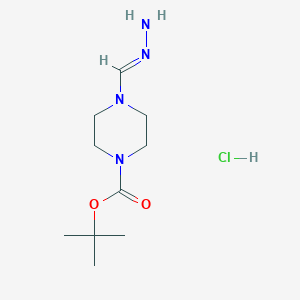
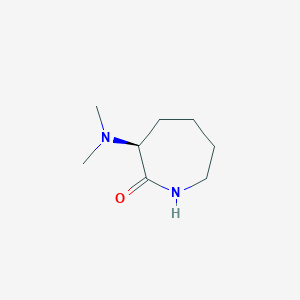


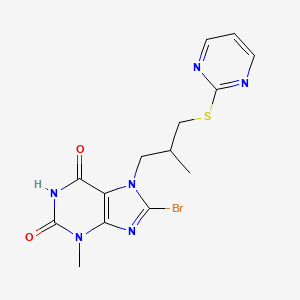
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)